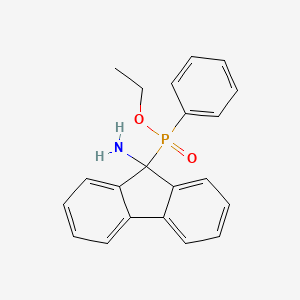
Ethyl (9-amino-9H-fluoren-9-yl)phenylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (9-amino-9H-fluoren-9-yl)phenylphosphinate is a chemical compound with the molecular formula C21H20NO2P It is characterized by the presence of a fluorenyl group, an amino group, and a phenylphosphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (9-amino-9H-fluoren-9-yl)phenylphosphinate typically involves the reaction of 9-amino-9H-fluorene with phenylphosphinic acid ethyl ester under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl (9-amino-9H-fluoren-9-yl)phenylphosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphine oxides, while reduction can produce phosphines .
Scientific Research Applications
Ethyl (9-amino-9H-fluoren-9-yl)phenylphosphinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of Ethyl (9-amino-9H-fluoren-9-yl)phenylphosphinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also interact with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl (9-amino-9H-fluoren-9-yl)phenylphosphinate include:
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- 9-Phenyl-9H-fluoren-9-yl derivatives
- Fluorenylmethyl chloroformate
Uniqueness
Its fluorenyl group provides rigidity and stability, while the amino and phosphinate groups offer versatile reactivity for various chemical transformations .
Properties
CAS No. |
112305-74-5 |
|---|---|
Molecular Formula |
C21H20NO2P |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
9-[ethoxy(phenyl)phosphoryl]fluoren-9-amine |
InChI |
InChI=1S/C21H20NO2P/c1-2-24-25(23,16-10-4-3-5-11-16)21(22)19-14-8-6-12-17(19)18-13-7-9-15-20(18)21/h3-15H,2,22H2,1H3 |
InChI Key |
YNTZXPJXZVBGPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















